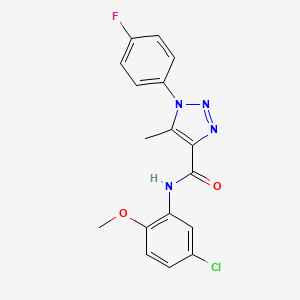
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14ClFN4O2 and its molecular weight is 360.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound has the following structural formula:
It features a triazole ring which is known for its diverse biological activities. The presence of substituents such as chlorine and fluorine enhances its pharmacological profile.
Biological Activity Overview
Research indicates that 1,2,3-triazole derivatives exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Several studies have highlighted the anticancer potential of triazole derivatives. They can induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against lung cancer cell lines (A549) .
- Antimicrobial Properties : Triazole compounds have shown efficacy against bacterial and fungal infections. They disrupt microbial cell membranes and inhibit essential enzymes .
- Antitrypanosomal Activity : Recent studies have evaluated triazole-based hybrids for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. Some derivatives exhibited potent activity with IC50 values significantly lower than those of standard treatments .
Anticancer Studies
A comprehensive study assessed the antiproliferative activity of various triazole derivatives against A549 lung cancer cells. The results indicated:
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 27.89 | Induces apoptosis via ROS production |
| Reference Compound (Chrysin) | 8.80 | Apoptosis induction |
The presence of a fluorine atom on the phenyl ring was found to enhance the compound's activity .
Antimicrobial Activity
In antimicrobial assays, triazole derivatives displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies indicated that modifications at specific positions on the triazole ring could enhance antibacterial potency .
Antitrypanosomal Activity
The evaluation of triazole analogs against T. cruzi revealed promising results:
| Compound | IC50 (μM) | Efficacy |
|---|---|---|
| Triazole Derivative 1d | 0.21 | High efficacy against trypomastigotes |
| Triazole Derivative 1f | 1.23 | Active against intracellular amastigotes |
These findings suggest that the triazole scaffold can be optimized for better efficacy against parasitic infections .
Case Studies
Several case studies have documented the therapeutic potential of triazoles in clinical settings. For instance, a combination therapy involving a triazole derivative and traditional chemotherapy agents showed enhanced efficacy in treating resistant cancer types.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O2/c1-10-16(21-22-23(10)13-6-4-12(19)5-7-13)17(24)20-14-9-11(18)3-8-15(14)25-2/h3-9H,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBIAJQQDPGSOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














